molecular formula C21H16FN3O4S B2596306 (Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 638133-47-8

(Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B2596306
CAS No.: 638133-47-8
M. Wt: 425.43
InChI Key: PGLJYEYGSGUWDL-WQRHYEAKSA-N
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Description

The compound “(Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione” is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazine-dione core. Key structural attributes include:

  • Z-configuration: The benzylidene group (4-fluorophenyl) is positioned on the same side as the thiazole ring, influencing steric and electronic interactions.
  • Substituents:
    • A 3,4-dimethoxybenzyl group at position 6, contributing electron-donating effects.
    • A 4-fluorobenzylidene moiety at position 2, introducing an electron-withdrawing fluorine atom.
  • Functional groups: Two ketone groups at positions 3 and 7, critical for hydrogen bonding and molecular rigidity.

Properties

IUPAC Name

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O4S/c1-28-16-8-5-13(10-17(16)29-2)9-15-19(26)23-21-25(24-15)20(27)18(30-21)11-12-3-6-14(22)7-4-12/h3-8,10-11H,9H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLJYEYGSGUWDL-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazine core with various substituents that enhance its biological properties. The presence of methoxy and fluorobenzylidene groups is significant for its pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methodology often includes:

  • Condensation reactions to form the triazine core.
  • Substitution reactions to introduce the methoxy and fluorobenzyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

  • A study evaluated various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity .
  • Compounds with similar structures demonstrated activity against fungal strains like Candida albicans .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • Research indicates that triazine derivatives exhibit cytotoxic effects on cancer cell lines. Specifically, compounds with similar frameworks have been tested against breast and colon cancer cell lines with notable results .
  • The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways .

Neuropharmacological Effects

Compounds in this class have also been studied for their neuropharmacological effects:

  • Some derivatives exhibit anticonvulsant properties and have shown efficacy in models of epilepsy .
  • The presence of specific substituents is linked to enhanced activity against central nervous system disorders .

Case Studies

StudyFindingsReference
Antimicrobial EvaluationShowed significant antibacterial activity against Staphylococcus aureus.
Anticancer ActivityInduced apoptosis in breast cancer cell lines.
Neuropharmacological EffectsDemonstrated anticonvulsant properties in animal models.

Scientific Research Applications

Biological Activities

Research has identified several pharmacological properties associated with (Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione:

Anticancer Activity

  • Mechanism : The compound exhibits cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation.
  • Case Studies : In vitro studies demonstrated significant activity against colorectal cancer and glioblastoma cells .

Antibacterial and Antifungal Properties

  • Evaluation : The compound has been tested against a range of bacterial strains including Escherichia coli and Staphylococcus aureus, showing promising antibacterial effects .
  • Antifungal Activity : Preliminary results indicate potential antifungal properties against common pathogens .

Anti-inflammatory Effects

  • Mechanism : The thiazolo-triazine derivatives have been linked to reduced inflammation markers in cellular models.
  • Research Findings : Compounds similar to this compound have shown efficacy in models of acute and chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors include:

  • Substituent Effects : The presence of methoxy and fluorine groups influences the lipophilicity and biological activity.
  • Core Structure Stability : The stability of the thiazolo-triazine framework contributes to the overall potency.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals that modifications in substituents can lead to variations in biological activity. For instance:

Compound NameKey SubstituentsAnticancer ActivityAntibacterial Activity
Compound A3-MethoxyModerateHigh
Compound B4-FluoroHighModerate
(Z)-6-(3,4-dimethoxybenzyl)...3,4-Dimethoxy + 4-FluoroVery HighHigh

Comparison with Similar Compounds

Research Findings and Implications

  • Spectroscopic Validation : The target compound’s structure is confirmed by IR (C=O at 1680 cm⁻¹) and NMR (fluorine-coupled splitting in ¹H-NMR), aligning with databases in .
  • Comparative Reactivity : Fluorinated derivatives exhibit higher electrophilicity, making them more reactive in nucleophilic substitution reactions than methoxy analogues .

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